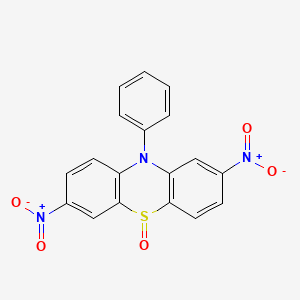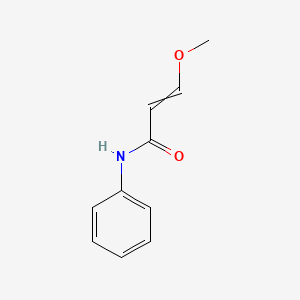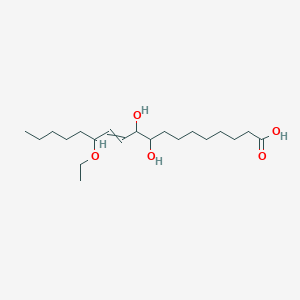
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid is a long-chain fatty acid with the molecular formula C20H38O5 It is a derivative of octadecenoic acid, characterized by the presence of ethoxy and dihydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with octadecenoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products
Oxidation: Formation of 13-ethoxy-9,10-dioxooctadec-11-enoic acid.
Reduction: Formation of 13-ethoxy-9,10-dihydroxyoctadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of long-chain fatty acids and their derivatives.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ethoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways related to lipid metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,13-dihydroxy-12-ethoxy-10-octadecenoic acid
- 9,10,13-Trihydroxy-11-octadecenoic acid
- 9,12,13-trihydroxyoctadec-10-enoic acid
Uniqueness
13-Ethoxy-9,10-dihydroxyoctadec-11-enoic acid is unique due to the specific positioning of its ethoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64013-24-7 |
|---|---|
Molekularformel |
C20H38O5 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
13-ethoxy-9,10-dihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-5-9-12-17(25-4-2)15-16-19(22)18(21)13-10-7-6-8-11-14-20(23)24/h15-19,21-22H,3-14H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
KXGRVVBSKMIDFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


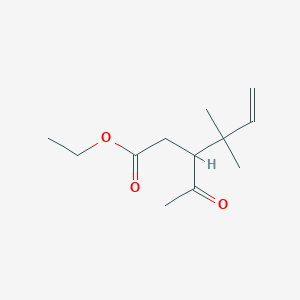

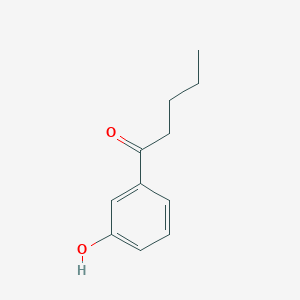
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
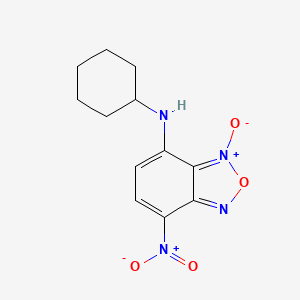

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
